4H-Imidazo[1,5-a]benzimidazole
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Overview
Description
4H-Imidazo[1,5-a]benzimidazole is a heterocyclic compound that combines the structural features of both imidazole and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5-a]benzimidazole typically involves the cyclization of anilides under acidic conditions. One common method includes the oxidative cyclization of anilines via nitrosobenzene intermediates. Another approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. These methods may include solvent-free conditions and the use of environmentally benign catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[1,5-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoquinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4H-Imidazo[1,5-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of fluorescent sensors due to its excellent solid-state luminescence properties
Mechanism of Action
The mechanism of action of 4H-Imidazo[1,5-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyridine
- Benzimidazole
Comparison: 4H-Imidazo[1,5-a]benzimidazole is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. Compared to imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine, it exhibits different stacking properties and interactions due to the position of nitrogen atoms.
Properties
IUPAC Name |
4H-imidazo[1,5-a]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-6,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDVEAQZJUDROX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CN=CN23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663563 |
Source
|
Record name | 4H-Imidazo[1,5-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16151-99-8 |
Source
|
Record name | 4H-Imidazo[1,5-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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